
Methanone,(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is a complex organic compound characterized by the presence of a brominated benzodioxin ring and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Bromination: The benzodioxin ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxin derivatives.
科学的研究の応用
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
Similar Compounds
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl): Similar structure but with a methylphenyl group instead of a thienyl group.
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl): Contains a methoxyphenyl group instead of a thienyl group.
Uniqueness
Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-3-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H9BrO3S |
|---|---|
分子量 |
325.18 g/mol |
IUPAC名 |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H9BrO3S/c14-10-6-12-11(16-2-3-17-12)5-9(10)13(15)8-1-4-18-7-8/h1,4-7H,2-3H2 |
InChIキー |
XZJQUWGTYJGOIY-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



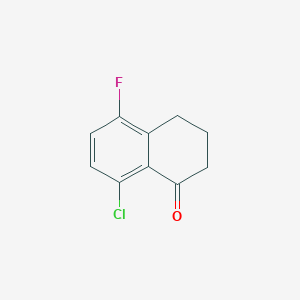


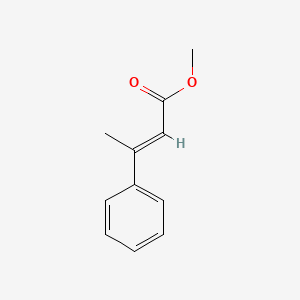
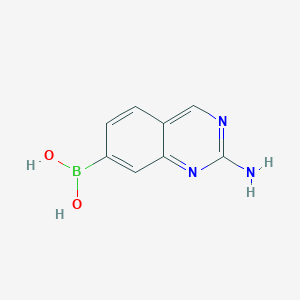
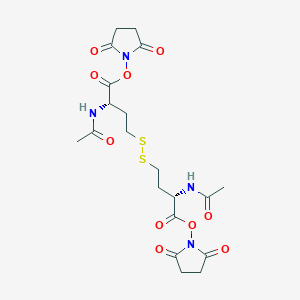
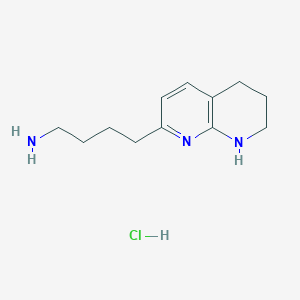

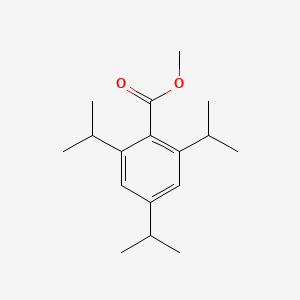

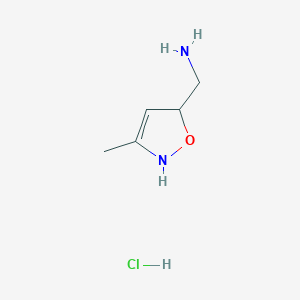
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
